3-(4-溴苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮

描述

Synthesis Analysis

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including derivatives like 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can be achieved through copper-catalyzed tandem reactions involving ortho-bromobenzamides and isothiocyanates. This method provides an efficient and practical route for their synthesis under optimal conditions using CuI as a precatalyst, Cs2CO3 as a base, and toluene as a solvent at a reaction temperature of 120°C (Wang, Zhao, & Xi, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been elucidated through spectroscopic data and confirmed by single-crystal X-ray diffraction, indicating the precision of molecular structure analysis in these heterocyclic compounds. These structures crystallize in the orthorhombic space group, showcasing the complexity and stability of their molecular framework (Saeed & Flörke, 2011).

科学研究应用

抗菌和抗癫痫活性:2-硫代喹唑啉-4(3H)-酮衍生物,包括与“3-(4-溴苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮”相关的衍生物,显示出有希望的抗菌和抗癫痫活性。这些化合物是从间苯二甲酸合成的,并针对各种细菌和真菌进行了评估。一些衍生物对革兰氏阳性和阴性细菌以及真菌表现出广谱活性。此外,某些衍生物表现出强效的抗癫痫活性 (Rajasekaran, Rajamanickam, & Darlinquine, 2013)。

晶体结构分析:确定了一种衍生物,1-(3-氟苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮的晶体结构,为这些化合物的分子结构提供了见解。这项研究使用了光谱数据和X射线衍射来确认结构 (Saeed & Flörke, 2011)。

合成方法:研究集中在开发高效的2-硫代-2,3-二氢喹唑啉-4(1H)-酮合成方法上。这包括铜催化串联反应,一锅法合成方法以及使用深共熔溶剂的反应。这些方法旨在简化合成过程并提高产率和选择性 (Wang, Zhao, & Xi, 2011),(Tiwari et al., 2008),(Azizi & Edrisi, 2017)。

抗菌活性:2-硫代-2,3-二氢喹唑啉-4(1H)-酮的某些衍生物对各种微生物菌株,包括金黄色葡萄球菌和大肠杆菌,显示出显著的抗菌活性。与标准药物相比,合成的化合物表现出更高的抗菌活性 (Osarumwense, 2022)。

抗炎和镇痛活性:对3-取代-2-硫代喹唑啉-4(3H)-酮衍生物的研究表明,一些化合物表现出显著的抗炎和镇痛活性。合成的化合物使用卡拉胶诱导的大鼠爪肿胀和埃迪热板等方法进行测试,显示出与标准药物相比的有效性 (Rajasekaran, Rajamanickam, & Darlinquine, 2011)。

抗氧化和抗肿瘤活性:研究还探讨了2-硫代-2,3-二氢喹唑啉-4(1H)-酮衍生物的抗氧化和抗肿瘤活性。这些化合物被测试其抑制大鼠脑和肾组织均浆氧化的能力,并针对人类肿瘤细胞系的抗癌活性进行评估 (Ismail & Elsayed, 2018)。

作用机制

Target of Action

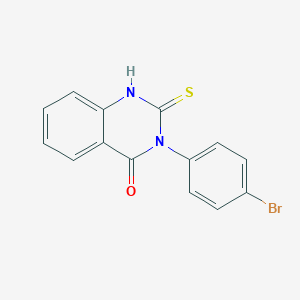

The primary target of 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that assists in the proper folding and function of other proteins, particularly those involved in cell signaling. It is essential for cancer cells to assist the function of various oncoproteins .

Mode of Action

This compound acts as an inhibitor of HSP90 . It binds to the N-terminal domain of HSP90 in a different manner from the classic HSP90 inhibitors . This interaction leads to the depletion of HSP90 client proteins, resulting in cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of HSP90 affects multiple biochemical pathways. As HSP90 is involved in the proper functioning of various proteins, its inhibition can disrupt these proteins’ activities, leading to alterations in the pathways they are involved in. The exact pathways affected can vary depending on the specific set of client proteins in different cell types .

Result of Action

The inhibition of HSP90 by 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one leads to the depletion of HSP90 client proteins, resulting in cell cycle arrest and apoptosis . This can inhibit the proliferation of cancer cells, making this compound a potential anticancer agent .

属性

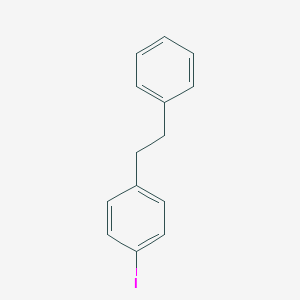

IUPAC Name |

3-(4-bromophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAYVYBXACWVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

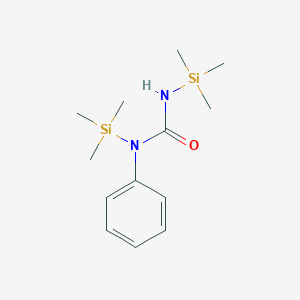

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354248 | |

| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

CAS RN |

1028-39-3 | |

| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)